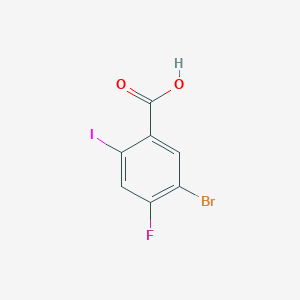

5-Bromo-4-fluoro-2-iodobenzoic acid

Description

Significance of Polyhalogenated Aromatic Carboxylic Acids in Contemporary Organic Synthesis

Polyhalogenated aromatic carboxylic acids, which contain multiple halogen substituents, are particularly valuable in modern organic synthesis. The presence of different halogens on the aromatic ring allows for selective and sequential reactions, making them versatile building blocks for complex molecules. This controlled reactivity is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. The diverse electronic effects and steric properties of halogens like fluorine, chlorine, bromine, and iodine enable fine-tuning of a molecule's chemical and physical properties.

The application of these compounds in organic synthesis is extensive. They serve as key intermediates in cross-coupling reactions, the formation of heterocyclic compounds, and the synthesis of complex natural products. The strategic placement of halogens can direct the regioselectivity of subsequent chemical transformations, a fundamental aspect of efficient and elegant synthetic design.

Overview of 5-Bromo-4-fluoro-2-iodobenzoic Acid in Chemical Research

Within the broad class of polyhalogenated aromatic carboxylic acids, 5-Bromo-4-fluoro-2-iodobenzoic acid has emerged as a compound of interest for various synthetic applications.

Contextual Placement within the Halobenzoic Acid Class

5-Bromo-4-fluoro-2-iodobenzoic acid is a tri-halogenated benzoic acid. It belongs to a specific subgroup of halobenzoic acids where the benzene (B151609) ring is substituted with three different halogen atoms—bromine, fluorine, and iodine—in addition to the carboxylic acid functional group. This unique combination of substituents provides a platform for a variety of selective chemical modifications. Halobenzoic acids, in general, are recognized as important building blocks in organic chemistry. drugbank.com For instance, 2-chlorobenzoic acid is a precursor for various drugs and dyes wikipedia.org, while 4-chlorobenzoic acid is also a useful organic compound. wikipedia.org Similarly, dihalogenated benzoic acids like 4-fluoro-2-iodobenzoic acid are versatile building blocks for synthesizing bioactive heterocycles. ossila.com

Chemical Structure and Bonding Considerations

The chemical structure of 5-Bromo-4-fluoro-2-iodobenzoic acid features a benzene ring with a carboxylic acid group at position 1, an iodine atom at position 2, a fluorine atom at position 4, and a bromine atom at position 5. The distinct electronegativity and size of each halogen atom influence the electronic and steric environment of the molecule. The iodine atom, being the largest and least electronegative of the three halogens, is the most susceptible to oxidative addition in transition metal-catalyzed reactions. The carbon-iodine bond is the weakest, making it a primary site for cross-coupling reactions. The fluorine atom, being the most electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The bromine atom provides another potential reaction site for a different set of coupling conditions. This hierarchy of reactivity among the carbon-halogen bonds is a key feature that synthetic chemists exploit.

Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-2-iodobenzoic acid

| Property | Value |

| CAS Number | 1870155-80-8 reagentia.euchemscene.comaobchem.comsynquestlabs.com |

| Molecular Formula | C₇H₃BrFIO₂ chemscene.comaobchem.comsynquestlabs.com |

| Molecular Weight | 344.90 g/mol chemscene.com |

| SMILES String | O=C(O)C1=CC(F)=C(Br)C=C1I chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNWCJQYQUBDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Iodobenzoic Acid

Strategic Approaches to Regioselective Halogenation of Benzoic Acid Derivatives

The synthesis of polysubstituted aromatic compounds like 5-bromo-4-fluoro-2-iodobenzoic acid requires precise control over the introduction of multiple halogen atoms onto a benzoic acid scaffold. The regioselectivity of these halogenation reactions is governed by a combination of inherent substituent effects and the strategic use of directing groups and specialized reagents.

Sequential Halogenation Protocols for Ortho, Meta, and Para Substitution

The introduction of multiple halogens onto a benzoic acid ring is often achieved through a stepwise process where the directing effects of the existing substituents guide the position of the incoming halogen. The carboxylic acid group is a meta-director, while halogens are ortho, para-directors. This interplay of directing effects is crucial in multistep syntheses.

For instance, the bromination of 2-fluorobenzoic acid typically occurs at the 5-position (para to the fluorine and meta to the carboxylic acid) using reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid. The fluorine atom's strong ortho, para-directing effect overrides the meta-directing effect of the carboxylic acid.

The classic approach to introducing iodine often involves the diazotization of an amino group, followed by substitution with iodide, a process known as the Sandmeyer reaction. orgsyn.orgscirp.org This method is highly regioselective as the position of the iodine is determined by the initial placement of the amino group.

Directed Ortho-Metalation (DoM) Strategies in Aryl Halogenation

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, such as a halogen source, to introduce a substituent at the desired position. wikipedia.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org The carboxylic acid group itself can act as a DMG, although its acidity requires the use of a sufficient amount of a strong base. This strategy allows for the introduction of halogens at positions that might be difficult to access through classical electrophilic substitution. organic-chemistry.orgacs.org

Electrophilic and Nucleophilic Halogenation Considerations in Aromatic Systems

Electrophilic Aromatic Halogenation: This is a fundamental reaction in which an electrophilic halogen attacks the electron-rich aromatic ring. researchgate.netscribd.com The regioselectivity is determined by the electronic properties of the substituents already present on the ring. Activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position. embibe.com Halogens themselves are deactivating yet ortho, para-directing. For the synthesis of highly substituted benzoic acids, a catalyst, often a Lewis acid like FeBr₃ or AlCl₃, is typically required to polarize the halogen molecule and increase its electrophilicity. libretexts.orgsavemyexams.com

Nucleophilic Aromatic Substitution (NAS): In contrast to electrophilic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring that bears a good leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups (like nitro or cyano groups) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com While less common for the direct introduction of all three halogens in 5-bromo-4-fluoro-2-iodobenzoic acid, understanding NAS is important as it can be a competing pathway or a deliberate strategy in related syntheses. For example, fluorine can act as a leaving group in some NAS reactions. masterorganicchemistry.com

Precursor Chemistry and Starting Material Transformations

The synthesis of 5-bromo-4-fluoro-2-iodobenzoic acid relies on the strategic modification of readily available precursors. The choice of starting material and the sequence of transformations are critical for an efficient and high-yielding synthesis.

Utilization of Aminobenzoic Acid Precursors in Diazotization-Iodination Sequences

A widely used and highly effective method for introducing an iodine atom onto an aromatic ring at a specific position is through a Sandmeyer-type reaction involving the diazotization of an aminobenzoic acid precursor. orgsyn.orgtpu.ru This process typically involves converting the aromatic amine to a diazonium salt using sodium nitrite (B80452) in an acidic medium, followed by the introduction of potassium iodide to replace the diazonium group with iodine. tpu.ruchemicalbook.com

For the synthesis of the target molecule, a potential precursor would be 2-amino-5-bromo-4-fluorobenzoic acid. The synthesis of a related compound, 5-bromo-2-iodobenzoic acid, has been successfully achieved from 2-amino-5-bromobenzoic acid with a high yield of 87%. chemicalbook.com A similar strategy could be employed for the synthesis of 5-bromo-4-fluoro-2-iodobenzoic acid, where the amino group at the 2-position directs the introduction of iodine. A patent describes the synthesis of a similar compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via diazotization and reaction with an iodide source. google.com

The diazotization-iodination sequence offers excellent regiocontrol, as the position of the iodine atom is predetermined by the location of the amino group on the precursor. tpu.ru Researchers have explored various conditions to optimize this reaction, including the use of different acidic media and temperatures. scirp.orgtpu.ru

Synthetic Routes Involving Fluorobenzoic and Bromobenzoic Acid Scaffolds

An alternative approach to the synthesis of 5-bromo-4-fluoro-2-iodobenzoic acid involves starting with a fluorobenzoic or bromobenzoic acid scaffold and sequentially introducing the other halogen atoms.

Starting from a Fluorobenzoic Acid Scaffold: One could begin with a 4-fluorobenzoic acid derivative. The subsequent bromination would likely be directed to the 5-position due to the ortho, para-directing effect of the fluorine atom and the meta-directing effect of the carboxylic acid. The final iodination at the 2-position would then need to be achieved, possibly through a directed ortho-metalation strategy or by converting a pre-installed functional group at that position. For example, the bromination of 2-fluorobenzoic acid is known to yield 5-bromo-2-fluorobenzoic acid. google.com

Starting from a Bromobenzoic Acid Scaffold: Commencing with a 5-bromobenzoic acid derivative, the introduction of the fluorine and iodine atoms would be the subsequent steps. Fluorination of aromatic rings can be challenging but can be accomplished using methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an amino precursor. The iodination could then proceed via methods discussed earlier.

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

The efficient and selective synthesis of the highly substituted aromatic compound, 5-Bromo-4-fluoro-2-iodobenzoic acid, is critically dependent on the meticulous optimization of reaction conditions. Key parameters such as solvent, catalyst, temperature, and reaction time play pivotal roles in maximizing product yield and ensuring the desired regiochemistry.

Solvent Effects on Regio- and Chemoselectivity in Halogenation Reactions

The choice of solvent can profoundly influence the outcome of electrophilic aromatic halogenation reactions, which are central to the synthesis of 5-Bromo-4-fluoro-2-iodobenzoic acid. The solvent's polarity and its ability to stabilize intermediates can direct the regioselectivity of the halogenation. thieme-connect.com For instance, in the bromination of meta-substituted anilines with N-bromosuccinimide, the polarity of the solvent has been shown to markedly affect the regioselectivity of the reaction. thieme-connect.com A nearly linear correlation between the molar fraction of isomers and the solvent's dielectric constant has been observed in some cases. thieme-connect.com

In the context of synthesizing polysubstituted benzoic acids, the solvent can influence the reactivity of both the aromatic ring and the halogenating agent. Polar solvents can enhance the rate of reaction but may also lead to different isomer distributions compared to apolar solvents. researchgate.netacs.org For example, the halogenation of phenols is faster in polar solvents. wikipedia.org The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to promote regioselective halogenation of arenes with N-halosuccinimides under mild conditions, yielding a wide variety of halogenated arenes with high regioselectivity. researchgate.net This highlights the importance of screening various solvents to achieve the desired isomer of 5-Bromo-4-fluoro-2-iodobenzoic acid.

Table 1: Illustrative Solvent Effects on the Regioselectivity of Aromatic Halogenation This table presents a hypothetical scenario to illustrate the impact of solvent choice on isomer distribution in a halogenation reaction.

| Solvent | Dielectric Constant (ε) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |

| Dichloromethane | 9.1 | 40 | 10 | 50 |

| Acetonitrile | 37.5 | 25 | 5 | 70 |

| Hexafluoroisopropanol (HFIP) | 16.7 | 10 | <1 | 89 |

| Carbon Tetrachloride | 2.2 | 55 | 15 | 30 |

Catalyst Systems for Aromatic Halogenation and Functional Group Interconversion

Catalysts are instrumental in enhancing the efficiency and selectivity of the synthesis of 5-Bromo-4-fluoro-2-iodobenzoic acid. For electrophilic halogenation, Lewis acids such as AlCl₃, FeCl₃, and FeBr₃ are commonly used to activate the halogenating agent, forming a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org For iodination specifically, an oxidizing agent like nitric acid is often used to generate the electrophilic iodine species. wikipedia.org More advanced catalyst systems, including those based on rhodium, have been developed for atroposelective C-H iodination, demonstrating excellent regioselectivity and enantioselectivity under mild conditions. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for functional group interconversions that may be required in the synthetic route. These reactions can be used to introduce the halogen atoms or the carboxylic acid moiety with high precision. The choice of the palladium catalyst and the associated ligands is crucial for the success of these transformations.

Recent research has also explored the use of heterogeneous catalysts like zeolites for para-regioselective halogenation, offering advantages in terms of catalyst recovery and reuse. cardiff.ac.uk Organocatalytic methods, for instance using thiourea (B124793) derivatives, have also been developed for the iodination of activated aromatic compounds. organic-chemistry.org

Table 2: Representative Catalyst Systems for Aromatic Halogenation This table provides examples of different catalyst systems and their applications in aromatic halogenation.

| Catalyst System | Halogenating Agent | Substrate Type | Key Advantages |

| FeBr₃ | Br₂ | Benzene (B151609) derivatives | Traditional, effective for bromination. wikipedia.org |

| I₂ / HNO₃ | I₂ | Deactivated arenes | Enables iodination of less reactive rings. wikipedia.org |

| Chiral CpRh(III) complex | N-iodosuccinimide | 1-aryl isoquinolines | High enantioselectivity for C-H iodination. mdpi.com |

| Zeolite Hβ | N-chlorosuccinimide | Toluene | High para-selectivity, reusable catalyst. cardiff.ac.uk |

| Thiourea derivative | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Activated aromatics | Organocatalytic, mild conditions. organic-chemistry.org |

Temperature and Time Profile Studies in Multi-Step Organic Syntheses

Temperature and reaction time are critical parameters that must be carefully controlled in each step of a multi-step synthesis to maximize the yield and purity of 5-Bromo-4-fluoro-2-iodobenzoic acid. sparkl.metrine.edu For instance, in diazotization reactions, which are often used to introduce iodine via a Sandmeyer-type reaction, low temperatures (typically 0-5 °C) are crucial to prevent the decomposition of the intermediate diazonium salt. chemicalbook.comgoogle.com Following the diazotization, the subsequent iodination step may require heating to a specific temperature for a defined period to ensure complete conversion. chemicalbook.com

Optimizing the temperature and time profile involves a trade-off between reaction rate and the formation of byproducts. trine.edu While higher temperatures generally accelerate reactions, they can also lead to decreased selectivity and product degradation. sparkl.me Therefore, kinetic studies are often performed to establish the optimal conditions for each synthetic step. Automated optimization platforms are increasingly being used to efficiently map the reaction landscape and identify optimal conditions for multi-step continuous processes. acs.orgacs.org These platforms can vary parameters like temperature and residence time to maximize yield and purity. acs.org

Table 3: Illustrative Temperature and Time Optimization for a Synthetic Step This table presents hypothetical data to demonstrate the impact of temperature and time on reaction yield.

| Experiment | Temperature (°C) | Time (h) | Starting Material Conversion (%) | Desired Product Yield (%) |

| 1 | 25 | 24 | 70 | 65 |

| 2 | 50 | 6 | 95 | 88 |

| 3 | 50 | 12 | >99 | 85 (degradation observed) |

| 4 | 70 | 2 | >99 | 75 (byproduct formation) |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Iodobenzoic Acid

Carbon-Halogen Bond Reactivity in Substituted Benzoic Acids

The reactivity of the carbon-halogen (C-X) bonds in 5-Bromo-4-fluoro-2-iodobenzoic acid is a key determinant of its synthetic utility. The varying electronegativities and bond strengths of the C-I, C-Br, and C-F bonds allow for selective functionalization under different reaction conditions.

Nucleophilic Substitution Reactions at Aromatic Halogen Centers

Nucleophilic aromatic substitution (SNA_r) reactions on polyhalogenated benzoic acids are influenced by the nature of the halogen and the electronic effects of the other substituents on the ring. acs.org In general, the ease of displacement of a halide in an SNA_r reaction follows the order I > Br > Cl > F, which is the reverse of the order of electronegativity. This is because the rate-determining step often involves the cleavage of the carbon-halogen bond. dalalinstitute.com

For 5-Bromo-4-fluoro-2-iodobenzoic acid, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carboxylic acid group, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. pressbooks.pub The iodine atom, being the most polarizable and having the weakest bond to the aromatic carbon, is the most likely site for nucleophilic substitution. This selectivity is further enhanced by the ortho positioning of the iodine to the carboxylic acid group, which can influence the reaction through steric hindrance and electronic effects. researchgate.net

Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity | Carbon-Halogen Bond Strength (kJ/mol) | Leaving Group Ability |

| F | 3.98 | ~544 | Poor |

| Cl | 3.16 | ~406 | Good |

| Br | 2.96 | ~347 | Better |

| I | 2.66 | ~280 | Best |

This table provides generalized data and the actual values can vary based on the specific molecular context.

Electrophilic Substitution Reactions on the Halogenated Aromatic Ring

Electrophilic aromatic substitution (SEA_r) on a benzene (B151609) ring is heavily influenced by the directing effects of the existing substituents. uci.edu Halogens are generally considered deactivating yet ortho-, para- directing groups due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects. uci.edumasterorganicchemistry.com The carboxylic acid group is a deactivating and meta- directing group. pressbooks.pub

In the case of 5-Bromo-4-fluoro-2-iodobenzoic acid, the ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing halogens and a carboxyl group. pressbooks.pubwikipedia.org If an electrophilic substitution were to occur, predicting the regioselectivity would be complex due to the interplay of the directing effects of all four substituents. The positions ortho and para to the halogens and meta to the carboxylic acid would be the potential sites of substitution. However, the strong deactivation makes such reactions challenging and often requires harsh conditions. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions in Aromatic Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated compounds like 5-Bromo-4-fluoro-2-iodobenzoic acid are excellent substrates for these transformations. eie.grchemie-brunschwig.chchemie-brunschwig.ch The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective and sequential couplings.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org In polyhalogenated systems, the selectivity of the coupling is generally determined by the carbon-halogen bond strength, with the weaker bonds reacting preferentially. science.gov Thus, for 5-Bromo-4-fluoro-2-iodobenzoic acid, the C-I bond is expected to be the most reactive site for Suzuki-Miyaura coupling, followed by the C-Br bond.

This chemoselectivity allows for the stepwise functionalization of the molecule. For instance, a Suzuki-Miyaura coupling can be performed selectively at the iodine position, leaving the bromine and fluorine atoms intact for subsequent transformations. rsc.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to optimize the yield and selectivity of the desired product. nih.govnih.gov

Table 2: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide | Relative Rate of Oxidative Addition |

| Aryl-Iodide | ~10³ |

| Aryl-Bromide | 1 |

| Aryl-Chloride | ~10⁻³ |

This table provides a general trend for the relative rates of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Heck and Sonogashira Coupling Pathways

The Heck reaction, which couples an organohalide with an alkene, and the Sonogashira reaction, which couples an organohalide with a terminal alkyne, also exhibit selectivity based on the carbon-halogen bond energy. ustc.edu.cnmdpi.com Similar to the Suzuki-Miyaura coupling, the C-I bond of 5-Bromo-4-fluoro-2-iodobenzoic acid would be the primary site of reaction in both Heck and Sonogashira couplings. researchgate.netresearchgate.net

This allows for the introduction of vinyl and alkynyl groups at the 2-position of the benzoic acid derivative. beilstein-journals.org The resulting products can then be further functionalized at the bromine position using another cross-coupling reaction, demonstrating the synthetic utility of this polyhalogenated scaffold. The choice of catalyst, often a palladium complex, and reaction conditions are crucial for achieving high yields and preventing side reactions. mdpi.com

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine. chemrxiv.orgresearchgate.net The reactivity trend for the organohalide in this reaction is also I > Br > Cl. ustc.edu.cn Therefore, selective amination at the C-I bond of 5-Bromo-4-fluoro-2-iodobenzoic acid can be achieved. vu.nl

This reaction provides a direct route to N-arylated anthranilic acid derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds. The choice of ligand for the palladium catalyst is critical in Buchwald-Hartwig amination and can significantly influence the reaction's scope and efficiency. chemrxiv.org

Ullmann Coupling Applications

The Ullmann reaction, a classic copper-catalyzed coupling method, is instrumental in the formation of aryl-aryl bonds. While direct studies on 5-bromo-4-fluoro-2-iodobenzoic acid are not extensively documented, its structural features—specifically the presence of iodo and bromo substituents—make it a prime candidate for such transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective coupling.

Research on analogous halobenzoic acids provides a strong basis for predicting the behavior of 5-bromo-4-fluoro-2-iodobenzoic acid. For instance, the Ullmann condensation has been successfully applied to synthesize valoneic and woodfordinic acid dilactones, where a key step involves the coupling of a phenol (B47542) with an arylbromide. scispace.com Similarly, 2-iodobenzoic acid derivatives are routinely used in Ullmann couplings to form 2-aryloxybenzoic acids. rsc.org In these reactions, a copper catalyst, often in the presence of a base and a ligand, facilitates the coupling between the aryl halide and a nucleophile, such as a phenol or an amine. rsc.orgorganic-chemistry.org The reaction typically proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org Given the higher reactivity of the C-I bond, it is anticipated that 5-bromo-4-fluoro-2-iodobenzoic acid would selectively undergo coupling at the C-2 position, leaving the bromo and fluoro substituents intact for potential subsequent transformations.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in 5-bromo-4-fluoro-2-iodobenzoic acid offers a versatile handle for a range of functional group interconversions, including esterification, amidation, reduction, and oxidation.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. In the case of 5-bromo-4-fluoro-2-iodobenzoic acid, its methyl ester is a known compound. google.com The synthesis of a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, has been documented in a patent, prepared from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a Sandmeyer-type reaction. google.com Generally, the esterification of benzoic acid derivatives can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. For example, 2-iodobenzoic acid can be converted to its methyl ester by reaction with methanol (B129727) in the presence of sulfuric acid. mdpi.com

Amidation reactions of 5-bromo-4-fluoro-2-iodobenzoic acid would lead to the corresponding benzamides. While direct examples are scarce, the synthesis of N-substituted benzamides from related halobenzoic acids is well-established. For instance, N-cyclohexyl-5-fluoro-2-phenoxybenzamide has been synthesized, demonstrating the feasibility of forming amide bonds in similarly substituted systems. mdpi.com The conversion of a carboxylic acid to an amide typically involves activation of the carboxyl group, for example, by converting it to an acyl chloride or by using coupling reagents, followed by reaction with an amine.

The carboxylic acid group of 5-bromo-4-fluoro-2-iodobenzoic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically requiring an excess of the reagent due to the initial deprotonation of the acidic proton. chemistrysteps.com Borane (BH₃) is another reagent capable of reducing carboxylic acids to alcohols. chemistrysteps.com Studies on closely related compounds, such as 5-fluoro-2-iodobenzoic acid and 4-bromo-2-iodobenzoic acid, have shown that the carboxylic acid can be selectively reduced to the corresponding benzyl (B1604629) alcohol using borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), without affecting the halogen substituents. acs.org

The oxidation of 5-bromo-4-fluoro-2-iodobenzoic acid primarily involves the iodine atom, leading to the formation of hypervalent iodine reagents. This is discussed in more detail in section 3.4.2.

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for predicting and controlling the chemical behavior of 5-bromo-4-fluoro-2-iodobenzoic acid.

Radical reactions are relevant in both the synthesis and transformation of halobenzoic acids. For instance, the Hunsdiecker reaction, a decarboxylative halogenation process, proceeds through a radical mechanism. acs.org While not a direct synthesis of 5-bromo-4-fluoro-2-iodobenzoic acid, this reaction highlights a potential radical pathway for the interconversion of halogenated benzoic acids. The mechanism involves the formation of an acyl hypohalite, which then undergoes homolytic cleavage to generate an acyl radical. This radical subsequently loses carbon dioxide to form an aryl radical, which then abstracts a halogen atom. acs.org

More contemporary methods involving radical pathways include photoredox catalysis. For example, visible-light-promoted cascade radical cyclizations have been used in the synthesis of complex heterocyclic structures. sysu.edu.cn While specific applications to 5-bromo-4-fluoro-2-iodobenzoic acid are yet to be reported, the principles of generating aryl radicals from aryl halides under photoredox conditions are well-established and could potentially be applied to this compound for various functionalizations.

The presence of an iodine atom ortho to the carboxylic acid group in 5-bromo-4-fluoro-2-iodobenzoic acid is a key structural feature that allows for the formation of cyclic hypervalent iodine reagents. These reagents, such as 2-iodosobenzoic acids (IBAs) and 2-iodoxybenzoic acids (IBXs), are powerful and selective oxidizing agents in organic synthesis. acs.orgrsc.orgnsf.govmdpi.com

The synthesis of these hypervalent iodine species involves the oxidation of the iodine atom of the 2-iodobenzoic acid precursor. acs.orgrsc.orgnsf.govmdpi.com For example, oxidation of 2-iodobenzoic acid with an oxidizing agent like Oxone® can yield the corresponding IBA (a trivalent iodine species). mdpi.com Further oxidation can lead to the formation of IBX (a pentavalent iodine species). mdpi.com The presence of bromo and fluoro substituents on the benzene ring, as in 5-bromo-4-fluoro-2-iodobenzoic acid, is generally well-tolerated in these oxidation reactions. mdpi.com

These hypervalent iodine reagents derived from 5-bromo-4-fluoro-2-iodobenzoic acid would be expected to exhibit a rich chemistry, participating in a wide range of oxidative transformations. For example, IBX is known to oxidize alcohols to aldehydes and ketones. The reactivity of these reagents is attributed to the highly polarized and labile bonds to the hypervalent iodine center, which readily undergoes reductive elimination to a more stable divalent iodine species.

Spectroscopic and Structural Elucidation of 5 Bromo 4 Fluoro 2 Iodobenzoic Acid

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 5-Bromo-4-fluoro-2-iodobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent halogen atoms.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic acid carbon and six for the carbons of the benzene ring. The chemical shifts of the ring carbons would be significantly affected by the attached bromo, fluoro, and iodo substituents.

¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the single fluorine atom, with its chemical shift and coupling to adjacent protons offering further structural confirmation.

While specific data is unavailable for the target compound, studies on related isomers like 5-fluoro-2-iodobenzoic acid and other derivatives provide expected ranges for these signals. beilstein-journals.orgmdpi.com For instance, the ¹⁹F NMR for 5-fluoro-1-hydroxy-1λ³-benzo[d] biosynth.combeilstein-journals.orgiodaoxol-3(1H)-one, a related structure, shows a signal at -116.2 ppm. mdpi.com

Table 1: Anticipated NMR Data for 5-Bromo-4-fluoro-2-iodobenzoic Acid

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublet |

| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Singlet (broad) |

| ¹³C (Aromatic) | 110 - 145 | - |

| ¹³C (Carbonyl) | 165 - 175 | - |

| ¹⁹F | -100 to -120 | Doublet of doublets |

Note: This table is predictive and not based on experimental data for the specified compound.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For 5-Bromo-4-fluoro-2-iodobenzoic acid, the IR spectrum would be expected to show characteristic absorption bands.

O-H Stretch: A broad band between 2500 and 3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-F, C-Br, C-I Stretches: Absorptions for carbon-halogen bonds would be found in the fingerprint region (below 1300 cm⁻¹). Specifically, the C-I stretch appears at a low frequency, typically around 963-968 cm⁻¹. nih.gov

IR spectra for related compounds like 2-chloro-5-iodobenzoic acid and various fluorinated benzoic acids are available and show these characteristic peaks. uc.ptnist.gov

Table 2: Expected Infrared Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1300 |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

| Carbon-Iodine | C-I Stretch | ~500 |

Note: This table is predictive and not based on experimental data for the specified compound.

Mass spectrometry would confirm the molecular weight and elemental composition of the compound. The exact mass of 5-Bromo-4-fluoro-2-iodobenzoic acid is 343.8345 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be used to verify this value. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the aromatic system and the electronic effects of the substituents. Halogen substitution on a benzoic acid ring typically causes a bathochromic (red) shift of the primary absorption bands. While no specific UV-Vis data exists for 5-Bromo-4-fluoro-2-iodobenzoic acid, related compounds are used in photochemical studies, indicating they absorb in the UV range. uc.pt

Crystallographic Studies and Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.

Single-Crystal X-ray Diffraction: If suitable single crystals could be grown, this technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups and potential halogen bonding involving the bromine and iodine atoms.

Powder X-ray Diffraction (PXRD): PXRD would be used to analyze the bulk crystalline sample, identify the crystal phase, and determine unit cell parameters.

Crystallographic studies have been performed on numerous substituted benzoic acid derivatives, revealing that their crystal packing is often dominated by hydrogen-bonded dimers formed between the carboxylic acid groups. researchgate.net Halogen bonding is also a significant interaction in organizing the supramolecular structure of iodo-substituted molecules. nih.govresearchgate.net However, no crystallographic data has been published for 5-Bromo-4-fluoro-2-iodobenzoic acid itself.

Analysis of Crystal Packing and Unit Cell Parameters

It is anticipated that the crystal structure of 5-Bromo-4-fluoro-2-iodobenzoic acid would be densely packed, guided by the formation of strong intermolecular interactions. The analysis of similar compounds, such as 4-chloro-2-iodobenzoic acid, has been successfully performed using X-ray powder diffraction to determine their crystal structures and packing motifs. researchgate.net This technique, alongside single-crystal X-ray diffraction, remains the definitive method for obtaining precise unit cell data.

Table 1: Representative Unit Cell Parameters for Related Halogenated Benzoic Acids

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 3,4-Difluorobenzoic Acid | Monoclinic | P2₁/n | 5.515 | 5.053 | 23.144 | 90 | 94.79 | 90 |

| Acridine · 2-bromobenzoic acid | Triclinic | P-1 | --- | --- | --- | --- | --- | --- |

| Acridine · 2-iodobenzoic acid | Triclinic | P-1 | --- | --- | --- | --- | --- | --- |

Note: Data for illustrative purposes from studies on related compounds. researchgate.netrsc.org Specific parameters for 5-Bromo-4-fluoro-2-iodobenzoic acid require experimental determination.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding in Supramolecular Chemistry

The molecular architecture of 5-Bromo-4-fluoro-2-iodobenzoic acid in the solid state is governed by a hierarchy of non-covalent interactions, primarily hydrogen bonds and halogen bonds. These interactions are the directional forces responsible for molecular recognition and self-assembly.

Hydrogen Bonding: The carboxylic acid moiety is a powerful and highly reliable hydrogen-bonding unit. It is almost universally observed that benzoic acids form robust centrosymmetric dimers in the solid state through a pair of O–H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. This primary structural motif, or synthon, is a highly predictable element in the supramolecular assembly of these compounds. nih.govnih.gov

Halogen Bonding: A halogen bond (X⋯Y) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor, X) and a nucleophilic site (the acceptor, Y), such as an oxygen or nitrogen atom. nih.govacs.org In 5-Bromo-4-fluoro-2-iodobenzoic acid, both the iodine and bromine atoms are potential halogen bond donors. The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of its environment. researchgate.net

The presence of a fluorine atom on the ring enhances the electrophilicity of the iodine and bromine atoms, making them stronger halogen bond donors. nih.gov Consequently, one can expect to find significant I⋯O, I⋯N, Br⋯O, or Br⋯N interactions playing a crucial role in the crystal packing, often acting as a secondary organizing force that links the primary hydrogen-bonded dimers. nih.govacs.org Studies on related compounds show that I⋯O halogen bonds are a recurring motif, helping to stabilize the crystal lattice. researchgate.netacs.org The competition and synergy between the strong hydrogen bonds and these directional halogen bonds are key determinants of the final crystal structure. rsc.orgbeilstein-journals.org

Supramolecular Assembly Architectures and Their Formation

The combination of robust hydrogen-bonding synthons and directional halogen bonds gives rise to extended, higher-order supramolecular architectures. The assembly process can be viewed as a hierarchical sequence.

First, the powerful O–H⋯O hydrogen bonds drive the formation of carboxylic acid dimers. These discrete, zero-dimensional (0D) units then act as building blocks, or "tectons," for further assembly.

Next, the weaker but highly directional halogen bonds (and other weak interactions like C–H⋯O or C–H⋯F) stitch these primary dimers together into more complex structures. researchgate.net Depending on the relative orientation of the halogen bond donors and acceptors, these interactions can lead to the formation of:

1D Chains: Where the dimers are linked sequentially into infinite one-dimensional ribbons or chains. iucr.org

2D Sheets: Where 1D chains are further interconnected, or where dimers are linked in two different directions, forming extended planar sheets. nih.govnih.gov

3D Networks: Where 2D sheets are stacked and linked by further intermolecular forces, resulting in a stable three-dimensional framework. uiowa.edursc.org

In multi-halogenated systems like 5-Bromo-4-fluoro-2-iodobenzoic acid, the interplay between different potential halogen bonds (I⋯O vs. Br⋯O) adds another layer of complexity and potential for creating sophisticated and predictable solid-state networks. nih.govresearchgate.net The deliberate use of both hydrogen and halogen bonding provides a powerful strategy for the rational design of crystalline materials with specific topologies and properties. nih.govacs.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Fluoro 2 Iodobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP hybrid functional is frequently employed for the geometric optimization of halogenated benzoic acids. nih.govnist.govresearchgate.netuc.ptresearchgate.net For a molecule like 5-bromo-4-fluoro-2-iodobenzoic acid, a DFT calculation, typically using a basis set such as 6-311++G(d,p), would be performed to find the lowest energy structure. nih.govuc.pt This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

Given the heavy iodine atom, basis sets incorporating effective core potentials (ECPs), such as the Karlsruhe "def2" series, are often necessary to account for relativistic effects. nist.gov The optimization would reveal the extent of steric strain introduced by the bulky ortho-iodine substituent and its influence on the planarity of the carboxyl group relative to the benzene (B151609) ring.

Table 1: Illustrative Predicted Geometric Parameters for 5-Bromo-4-fluoro-2-iodobenzoic Acid (Note: These are representative values based on studies of similar halogenated benzoic acids and are not from a direct published study of the title compound.)

| Parameter | Predicted Value | Description |

| C-I Bond Length | ~2.10 Å | The bond between the ring carbon and the ortho-iodine atom. |

| C-Br Bond Length | ~1.90 Å | The bond between the ring carbon and the meta-bromine atom. |

| C-F Bond Length | ~1.35 Å | The bond between the ring carbon and the para-fluorine atom. |

| O=C-O-H Dihedral Angle | ~0° or ~180° | Defines the cis/trans conformation of the carboxylic acid group. |

| C2-C1-C=O Dihedral Angle | Variable | Indicates the degree of twisting of the carboxyl group out of the ring plane due to the ortho-iodine. |

While DFT is excellent for geometries, higher-level ab initio methods are often used to obtain more accurate energies. Methods like second-order Møller-Plesset perturbation theory (MP2), often in its density-fitted (DF-MP2) form for efficiency, are used to calculate vibrational frequencies and refine energies. nist.govnist.gov

For highly accurate thermochemical data, composite methods such as the Gaussian-n (G3, G4) theories are the gold standard. researchgate.net These multi-step methods extrapolate to the complete basis set limit and incorporate high-level electron correlation effects. They are instrumental in predicting properties like enthalpies of formation with near-chemical accuracy (typically within 1-2 kcal/mol), providing a crucial benchmark for or even replacing difficult experimental measurements. nist.govresearchgate.net

The orientation of the carboxylic acid group relative to the benzene ring gives rise to different conformers. For benzoic acid itself, the planar cis conformer (with the O=C-O-H dihedral angle near 0°) is the most stable. However, the presence of a bulky ortho-substituent, such as the iodine atom in 5-bromo-4-fluoro-2-iodobenzoic acid, introduces significant steric hindrance.

This ortho-iodine atom is expected to create a substantial rotational barrier for the C(ring)-C(OOH) bond, potentially leading to a non-planar ground state structure to relieve steric strain. nih.gov Studies on 2-halobenzoic acids show that the barrier to rotation of the COOH group is drastically affected by the size of the ortho-halogen. nist.gov The analysis involves scanning the potential energy surface by systematically rotating the carboxyl group and calculating the energy at each step. This reveals the relative energies of different conformers (e.g., planar and non-planar forms) and the transition states that separate them. For 2-iodobenzoic acid, the energy of the higher-energy conformer is significantly increased compared to 2-fluorobenzoic acid, a trend expected to hold for this more complex derivative. nist.gov

Table 2: Representative Conformational Energy Profile for an Ortho-Iodinated Benzoic Acid (Note: This table is illustrative, showing the expected trend for a 2-iodobenzoic acid derivative.)

| Conformer | O=C-O-H Dihedral | C2-C1-C=O Dihedral | Relative Energy (kJ/mol) |

| cis-I (planar) | ~0° | ~0° | 0.0 (Reference) |

| cis-II (non-planar) | ~0° | ~30° | > 5.0 |

| trans (non-planar) | ~180° | Variable | > 15.0 |

| Rotational Barrier | - | - | > 20.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its intermolecular interaction sites. The MEP maps the electrostatic potential onto the molecule's electron density surface.

For 5-bromo-4-fluoro-2-iodobenzoic acid, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl group, indicating these are sites for electrophilic attack and strong hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it a prime hydrogen bond donor site. researchgate.net

Halogen-specific Regions: The halogens themselves would exhibit complex electrostatic features. The iodine atom, in particular, can have a region of positive potential on its outermost surface (a "σ-hole"), making it a potential halogen bond donor.

This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents or biological receptors, and how it will assemble in the crystalline state. researchgate.net

Thermochemical Property Prediction and Validation

Computational chemistry provides a pathway to determine key thermochemical data that is often difficult or costly to measure experimentally.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. High-level composite methods like G4 are used to calculate the gas-phase enthalpies of formation of halobenzoic acids with high accuracy. researchgate.net The typical computational approach is to calculate the atomization energy of the molecule (the energy required to break it into its constituent atoms). This, combined with the known experimental enthalpies of formation of the individual atoms, allows for the calculation of the molecule's ΔfH°.

These computed values are critically important for validating experimental results, which are often derived from combustion calorimetry. nist.gov In several cases for halobenzoic acids, inconsistencies in historical experimental data have been identified and resolved through comparison with high-accuracy computations. nist.govnist.gov For 5-bromo-4-fluoro-2-iodobenzoic acid, a computational approach would be the most reliable method for obtaining an accurate gas-phase enthalpy of formation, which is a prerequisite for building a complete thermodynamic profile of the compound.

Theoretical Determination of Vibrational Frequencies and Standard Thermodynamic Properties

The calculation of vibrational frequencies and standard thermodynamic properties through theoretical methods is a cornerstone of computational chemistry. For halogenated benzoic acids, these calculations provide fundamental data on molecular stability, structure, and energy.

Detailed Research Findings:

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to determine the properties of halogenated aromatic compounds. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to perform geometry optimization, which finds the lowest energy conformation of the molecule. nih.govresearchgate.net Following optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the vibrational spectra (FT-IR and Raman) of the molecule. nih.govresearchgate.net The effects of different halogen substituents on the vibrational frequencies can be systematically investigated and assigned with the aid of normal coordinate analysis. nih.gov

For more accurate energy calculations, especially for determining thermodynamic properties, higher-level composite methods such as the Gaussian-n (Gn) theories (e.g., G3, G4, G4(MP2)) are utilized. researchgate.netacs.org These methods combine results from several high-level calculations to achieve accuracy close to experimental values for properties like the standard molar enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy (G°). acs.orgnist.govnist.gov The process involves using the geometries and vibrational frequencies from a less computationally expensive method (like DFT or MP2) to calculate zero-point vibrational energies and thermal corrections, which are then combined with a high-accuracy single-point energy calculation. acs.orgnist.gov

While specific published data for 5-Bromo-4-fluoro-2-iodobenzoic acid is scarce, the established methodologies allow for a highly accurate prediction of its thermodynamic properties. The table below illustrates the typical thermodynamic data that would be generated from such computational studies.

| Thermodynamic Property | Symbol | Predicted Value (Units) | Computational Method |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | Value | G4/G3(MP2) |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | Value | B3LYP/6-311++G(d,p) |

| Standard Molar Heat Capacity (gas, 298.15 K) | Cp°(g) | Value | B3LYP/6-311++G(d,p) |

*Note: The values in this table are placeholders, representing the type of data obtained from high-level quantum chemical calculations as described in the literature for similar compounds. acs.orgnist.gov

Group Additivity Procedures for Property Estimation

Group additivity (GA) is a powerful and efficient method for estimating the thermochemical properties of molecules. This approach is based on the principle that a molecule's properties can be approximated by summing the contributions of its individual functional groups.

Detailed Research Findings:

For aromatic compounds like halogenated benzoic acids, GA procedures have been developed to provide rapid and reliable estimates of properties such as enthalpies of formation and vaporization. researchgate.net These schemes begin by defining contributions for the basic molecular framework (e.g., a benzene ring) and for each substituent (e.g., -COOH, -F, -Cl, -Br, -I). nist.gov However, simple additivity is often insufficient due to interactions between adjacent substituents.

To improve accuracy, more sophisticated GA schemes incorporate correction terms for pairwise interactions between substituents based on their relative positions (ortho, meta, para). researchgate.netacs.org These interaction parameters are derived by comparing the experimental or high-level computational data of polysubstituted compounds with the values predicted by a simple additive model. researchgate.net For instance, the enthalpy of formation of 5-Bromo-4-fluoro-2-iodobenzoic acid would be estimated by summing the contributions for the C₆H₃ core, the carboxyl group, the fluorine, bromine, and iodine atoms, and then adding specific correction terms for the ortho-I/COOH, meta-I/F, para-I/Br, ortho-F/Br, and meta-F/COOH interactions.

These procedures are invaluable for validating experimental results, as inconsistencies in reported values can be identified by comparing them against the systematic trends predicted by group additivity. nist.govresearchgate.net They also provide a means to estimate data for compounds that have not been studied experimentally or computationally. researchgate.net

| Component | Contribution Type | Example Contribution |

|---|---|---|

| C₆H₃(XYZ)(COOH) | Base Group | [C₆(COOH)(I)(F)(Br)] |

| ortho-I/COOH | Interaction Parameter | δ(I, COOH) |

| meta-F/COOH | Interaction Parameter | δ(F, COOH) |

| ortho-F/Br | Interaction Parameter | δ(F, Br) |

| para-I/Br | Interaction Parameter | δ(I, Br) |

Note: This table illustrates the components of a group additivity scheme for estimating properties. The final estimated property is the sum of the base group and all relevant interaction parameters.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling complex reaction pathways, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and selectivity.

Understanding how additional halogen atoms are introduced onto an already substituted benzene ring is crucial for synthetic planning. Computational modeling can predict the most likely sites for further substitution and elucidate the underlying reaction mechanism.

Detailed Research Findings:

For benzoic acids, further halogenation can proceed through various pathways, including electrophilic aromatic substitution or metal-catalyzed C-H activation. rsc.org DFT calculations are used to map the potential energy surface for the reaction. This involves calculating the energies of the reactants, products, and all conceivable intermediates and transition states.

In electrophilic halogenation, computational models can assess the relative activation energies for attack at the different available positions on the benzene ring. The existing substituents (-COOH, -I, -Br, -F) exert electronic (inductive and resonance) and steric effects that direct incoming electrophiles. DFT calculations can quantify these effects to predict the regioselectivity of the reaction.

Alternatively, modern methods often employ transition-metal catalysts (e.g., using Pd, Ir) to achieve regioselective C-H halogenation. rsc.org Computational studies of these catalytic cycles model key steps such as C-H activation, which may occur via a concerted metalation-deprotonation pathway, oxidative addition, and reductive elimination. rsc.org By calculating the Gibbs free energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst and ligands control the reaction's outcome.

5-Bromo-4-fluoro-2-iodobenzoic acid possesses multiple carbon-halogen bonds (C-I, C-Br, C-F), making it an interesting substrate for cross-coupling reactions. Theoretical studies are vital for predicting the selective activation of one C-X bond over another.

Detailed Research Findings:

Palladium-catalyzed cross-coupling reactions are a primary tool for forming new carbon-carbon or carbon-heteroatom bonds at the site of a halogen. Due to the bond strength hierarchy (C-I < C-Br < C-F), the C-I bond is the most reactive site for oxidative addition to a Pd(0) catalyst, followed by the C-Br bond. The C-F bond is typically inert under these conditions.

Computational studies using DFT have provided profound insights into these catalytic cycles. For a substrate like 2-iodobenzoic acid, theoretical models show that the reaction is initiated by the oxidative addition of the C-I bond to the Pd(0) complex, forming a Pd(II) intermediate. researchgate.net A critical finding from these studies is the role of the ortho-carboxylate group, which can act as a directing group or participate in the mechanism, for example, by facilitating the subsequent reductive elimination step. researchgate.net

The entire catalytic cycle, including transmetalation (where a new organic group is transferred to the palladium center) and the final reductive elimination (which forms the product and regenerates the Pd(0) catalyst), can be modeled. researchgate.net By comparing the activation energy barriers for the oxidative addition at the C-I versus the C-Br position, computational models can quantitatively predict the conditions needed to achieve selective coupling at the iodo position while leaving the bromo position intact, or harsher conditions that might lead to double coupling. These theoretical insights are crucial for designing selective and efficient synthetic routes.

Applications and Synthetic Utility of 5 Bromo 4 Fluoro 2 Iodobenzoic Acid As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on 5-bromo-4-fluoro-2-iodobenzoic acid makes it an ideal starting material for synthesizing intricate organic molecules, particularly those with applications in pharmacology and biology.

Precursor for Bioactive Heterocyclic Compounds (e.g., Phthalides, Isocoumarins, Indoles)

The structural framework of 5-bromo-4-fluoro-2-iodobenzoic acid is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. The reactivity of the ortho-iodo and carboxylic acid groups is particularly useful in this regard.

Phthalides and Isocoumarins : Halogenated benzoic acids are key precursors for phthalides and isocoumarins, two classes of lactones with significant biological activity. ossila.com For instance, a related compound, 4-fluoro-2-iodobenzoic acid, can be used to synthesize both phthalides (via a 5-exo-dig cyclization) and isocoumarins (via a 6-endo-dig cyclization) through Sonogashira-type coupling reactions followed by cyclization. ossila.com The reaction temperature can selectively favor one product over the other. Ruthenium-catalyzed electrooxidative annulation of benzoic acids with acrylates also provides a route to phthalide (B148349) derivatives. vwr.com The presence of the additional bromo and fluoro substituents on 5-bromo-4-fluoro-2-iodobenzoic acid allows for the creation of more complex and potentially more potent analogues of these heterocycles.

Indoles : The synthesis of substituted indoles, a core structure in many pharmaceuticals, can be achieved using 2-iodobenzoic acid derivatives. researchgate.net A synthetic strategy for producing 6-bromo-2-arylindoles starts with 2-iodobenzoic acid, which undergoes regioselective bromination. researchgate.net A subsequent Curtius rearrangement, chemoselective Sonogashira coupling at the carbon-iodine bond with an arylacetylene, and a fluoride-induced 5-endo-dig cyclization yields the desired bromo-indole. researchgate.net This established methodology highlights the potential of 5-bromo-4-fluoro-2-iodobenzoic acid to serve as a direct precursor for highly substituted and electronically tuned indole (B1671886) scaffolds.

Scaffold for Multi-Functionalized Aromatic Systems

The three different halogen atoms on 5-bromo-4-fluoro-2-iodobenzoic acid exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This differential reactivity allows the molecule to be used as a scaffold, where each position can be functionalized in a controlled, sequential manner to build up molecular complexity.

The carbon-iodine bond is the most reactive site for cross-coupling reactions like Suzuki, Sonogashira, and Heck, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most stable and typically remains intact. researchgate.net This hierarchy enables regioselective functionalization, where the iodine atom can be selectively replaced first, followed by reaction at the bromine site, leading to the creation of diverse, multi-functionalized aromatic systems. researchgate.netresearchgate.net

Contributions to Medicinal Chemistry and Drug Discovery (from a synthetic perspective)

Halogenated organic compounds are of immense importance in medicinal chemistry. The inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. 5-Bromo-4-fluoro-2-iodobenzoic acid is a prime example of a building block designed for the synthesis of such compounds.

Design and Synthesis of Halogenated Pharmaceutical Intermediates

This compound is an important intermediate for creating more complex halogenated molecules for pharmaceutical research. Current time information in Bangalore, IN.researchgate.net The presence of fluorine is particularly valued in drug design, as it can enhance metabolic stability and binding affinity. science.gov The synthesis of novel pharmaceutical candidates often relies on the availability of versatile, poly-functionalized building blocks like 5-bromo-4-fluoro-2-iodobenzoic acid. For example, related halogenated benzoic acids are used to synthesize precursors for drugs like the antidepressant Citalopram. nih.gov Furthermore, polyhalogenated pyridines, which share structural similarities, are considered valuable building blocks in medicinal chemistry. dtu.dk

A patent describes the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a related 4-bromo-5-fluoro-2-iodobenzoic acid derivative, demonstrating the utility of these iodinated compounds as precursors to other key intermediates. science.gov

Enabling Diverse Reactivity for Drug Candidate Synthesis

The true power of 5-bromo-4-fluoro-2-iodobenzoic acid in drug discovery lies in the diverse reactivity it enables. The predictable and sequential reactivity of its halogen atoms allows medicinal chemists to systematically explore the chemical space around a core scaffold.

Key Synthetic Transformations

| Reaction Type | Reactive Site | Utility in Drug Synthesis | Reference |

|---|---|---|---|

| Sonogashira Coupling | C-I >> C-Br | Introduction of alkyne groups for building complexity and accessing heterocyclic cores like indoles and isocoumarins. | ossila.comresearchgate.net |

| Suzuki Coupling | C-I >> C-Br | Formation of C-C bonds to introduce aryl or vinyl groups, creating biaryl structures common in pharmaceuticals. | researchgate.net |

| Heck Coupling | C-I | Formation of C-C bonds by coupling with alkenes. | researchgate.net |

| Buchwald-Hartwig Amination | C-I >> C-Br | Formation of C-N bonds to introduce amine functionalities, which are crucial for biological activity. | researchgate.net |

| Esterification/Amidation | Carboxylic Acid | Modification of the acid group to form esters or amides, which can act as prodrugs or improve pharmacokinetic properties. | frontiersin.org |

This controlled, stepwise functionalization is highly advantageous for creating libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The iodine atom typically serves as the primary leaving group in cross-coupling reactions, allowing for initial diversification, followed by potential modification at the bromine site under different reaction conditions. researchgate.net

Utility in Material Science and Advanced Materials Research

While the primary applications of 5-bromo-4-fluoro-2-iodobenzoic acid are in medicinal chemistry, its structural features suggest potential utility in the field of material science. Polyhalogenated aromatic compounds are precursors to a variety of functional materials, including liquid crystals, conductive polymers, and self-healing materials. semanticscholar.orgwhiterose.ac.uk

The rigid, planar structure of the aromatic ring, combined with the potential for forming intermolecular interactions (such as halogen bonding), makes this class of compounds interesting for the design of liquid crystals. semanticscholar.org The synthesis of liquid crystalline materials has been demonstrated using various halogenated and alkoxy benzoic acids, where the molecules self-assemble into ordered mesophases. researchgate.net

Furthermore, halogenated benzoic acid derivatives can be incorporated into polymers to create materials with specific properties. whiterose.ac.uk For example, they can be used to synthesize strongly acidic polymers for applications in catalysis or proton conduction. whiterose.ac.uk The ability of halogen atoms to participate in halogen bonding is also being explored for the design of self-healing polymers, where these reversible, non-covalent interactions act as cross-linking points. The presence of multiple halogen atoms on 5-bromo-4-fluoro-2-iodobenzoic acid provides multiple sites for such interactions, making it a candidate for developing novel functional polymers and supramolecular assemblies.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Halogenated Benzoic Acids

The synthesis of polyhalogenated benzoic acids like 5-Bromo-4-fluoro-2-iodobenzoic acid traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

A key trend is the adoption of "green chemistry" principles, which aim to minimize the use of hazardous reagents and solvents. researchgate.netnih.gov This includes the use of environmentally benign solvents like ethanol (B145695) and non-toxic inorganic reagents under mild reaction conditions. nih.gov For instance, methods employing "table salt" as a source of "electrophilic chlorine" are being explored for the synthesis of chlorinated heterocycles, a strategy that could be adapted for other halogenations. nih.gov The development of electrochemical cascade methodologies that combine amide bond formation with electrocatalytic C-H chlorination represents another promising green approach. chemrxiv.org These methods are atom-economical and avoid the need for harsh activating reagents. chemrxiv.org

Furthermore, research into mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, is gaining traction as a green alternative for producing organohalogen compounds. colab.ws The development of novel catalytic systems, such as transition metal complexes with tailored ligands, organocatalysts, and biocatalysts like halogenases, is also a major focus for achieving highly selective and efficient halogenation reactions under mild conditions. numberanalytics.com

Exploration of Under-Utilized Reactivity Profiles and Catalytic Systems

The distinct reactivity of the three different halogen substituents in 5-Bromo-4-fluoro-2-iodobenzoic acid (iodine being the most reactive in cross-coupling, followed by bromine, and then fluorine) allows for sequential and site-selective functionalization. Future research will likely delve deeper into exploiting these reactivity differences to construct complex molecular architectures.

A significant area of exploration is the site-selective cross-coupling of polyhalogenated arenes. acs.orgbohrium.com While challenging due to the similar reactivities of the halogen groups, strategies involving ligand and additive/solvent control, as well as photochemically initiated processes, are emerging. acs.org The development of catalytic systems that can selectively activate one C-X bond over another in polyhalogenated aromatic substrates is crucial for the efficient synthesis of unsymmetrically substituted compounds. researchgate.net

For polyhalogenated pyridines, oxidative addition in cross-coupling reactions is generally favored at positions alpha to the nitrogen atom, but this selectivity is highly dependent on reaction conditions and other substituents. nih.gov Understanding and controlling these factors for polysubstituted benzoic acids is a key area for future investigation. The use of directing groups to control the site of reaction is another established yet continually evolving strategy. bohrium.com Researchers are also exploring novel polycondensation reactions utilizing transition metal-catalyzed C-C coupling of di- and polyhalogenated aromatic compounds to create thermostable polymers. scispace.com

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Progress

To optimize the synthesis and functionalization of complex molecules like 5-Bromo-4-fluoro-2-iodobenzoic acid, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic and in-situ monitoring techniques are becoming indispensable tools for this purpose.

Process Analytical Technology (PAT) is a framework that utilizes inline or at-line measurement technologies to design, analyze, and control chemical processes in real-time. europeanpharmaceuticalreview.comblazingprojects.comblazingprojects.com Techniques such as ReactIR (in-situ FTIR) and ReactRaman are highly effective for tracking key reaction species, providing valuable kinetic and mechanistic information. mt.com These tools allow for the real-time monitoring of intermediates and by-products, enabling the precise control of reaction variables to ensure optimal performance and safety. mt.comukri.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying reaction kinetics and mechanisms. numberanalytics.comosti.gov It allows for the analysis of reactants, intermediates, and products directly in the reaction mixture, providing deep insights into catalytic processes. researchgate.net For fluorinated compounds, 19F NMR can be particularly informative and has even been developed as an in-situ thermometer to accurately monitor reaction temperatures. unsw.edu.aued.ac.uk The combination of these advanced spectroscopic methods allows for a comprehensive understanding of complex reaction pathways. spectroscopyonline.commdpi.com

Integration of Machine Learning in Predictive Chemistry and Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. mdpi.comrsc.org These computational tools can significantly accelerate the design and optimization of synthetic routes for complex molecules like 5-Bromo-4-fluoro-2-iodobenzoic acid.

Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors, is a primary area for AI application. nih.govrsc.org Machine learning models, particularly those based on transformer architectures, are being developed to predict retrosynthetic pathways. rsc.orgrsc.org These tools can analyze vast reaction databases to suggest novel and efficient synthetic routes that may not be obvious to a human chemist. nih.govnih.gov Some models are even designed to be "halogen-agnostic" or "halogen-sensitive" to provide more relevant suggestions for halogenated compounds. rsc.orgresearchgate.net

Expanding Applications in Specialized Chemical Fields beyond Current Scope

The unique substitution pattern of 5-Bromo-4-fluoro-2-iodobenzoic acid makes it a valuable building block for a wide range of specialized applications, extending beyond its immediate use as a synthetic intermediate.

In materials science, functionalized benzoic acids are being explored for their use in organic electronics. acs.orgresearchgate.net For instance, benzoic acid derivatives can be used to functionalize the surface of metal oxides like ZnO in organic solar cells, improving device performance and stability. acs.orgarxiv.org The ability to selectively introduce different functional groups onto the aromatic ring through the various halogen atoms could allow for the fine-tuning of the electronic properties of materials for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

In medicinal chemistry, the introduction of halogen atoms is a common strategy to enhance the metabolic stability and biological activity of drug candidates. colab.wsacs.org Polyhalogenated aromatic compounds have been investigated for a wide range of therapeutic applications. science.govwikipedia.org The scaffold of 5-Bromo-4-fluoro-2-iodobenzoic acid provides a platform to systematically explore the structure-activity relationships of polysubstituted aromatic compounds.

In agrochemical research, halogenated compounds are frequently used as active ingredients in pesticides. colab.ws The development of new, more effective, and environmentally safer agrochemicals is an ongoing effort, and novel halogenated structures are continuously being explored.

Finally, the ability of benzoic acid derivatives to form interfacial charge-transfer complexes with semiconductors opens up possibilities in chemical sensing and solar energy conversion. rsc.org The specific electronic properties imparted by the bromo, fluoro, and iodo substituents could be harnessed to create highly sensitive and selective chemical sensors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-fluoro-2-iodobenzoic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation of a benzoic acid scaffold. For example, bromination and iodination steps must be optimized to avoid over-halogenation. In analogous compounds (e.g., 5-Bromo-2,4-difluorobenzoic acid), brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid yielded 85% purity, while sodium bromate led to higher by-product formation (e.g., 3,5-dibromo derivatives) . Key factors include:

-

Temperature : Lower temps (0–5°C) reduce side reactions.

-

Catalyst : H2SO4 directs regioselectivity via protonation of electron-rich sites.

-

Order of halogenation : Iodination after bromination minimizes steric interference.

- Data Table :

| Brominating Agent | Yield (%) | Major By-Product (%) |

|---|---|---|

| Br2/H2SO4 | 78 | 5 (3,5-dibromo) |

| 1,3-Dibromo-5,5-dimethylhydantoin | 85 | 3 |

| NaBrO3/H2SO4 | 65 | 12 |

| Adapted from halogenation studies on similar substrates . |

Q. Which analytical techniques are critical for characterizing 5-Bromo-4-fluoro-2-iodobenzoic acid?

- Methodological Answer :

- <sup>19</sup>F NMR : Identifies fluorine environment; chemical shifts (δ) between -110 to -120 ppm indicate para-fluoro substituents .

- HPLC-MS : Confirms molecular weight (MW = 355.91 g/mol) and purity (>98% via reverse-phase C18 column, 0.1% TFA mobile phase).

- X-ray crystallography : Resolves steric effects of bulky iodine and bromine substituents (critical for crystallinity studies) .

Advanced Research Questions